molecular formula C12H16Br2 B12090812 1,4-Dibromo-2,6-diisopropylbenzene CAS No. 1349717-76-5

1,4-Dibromo-2,6-diisopropylbenzene

Cat. No.: B12090812
CAS No.: 1349717-76-5
M. Wt: 320.06 g/mol
InChI Key: WKGQNYMQIYJEDX-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,6-diisopropylbenzene is an organic compound with the molecular formula C12H16Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two isopropyl groups are substituted at the 2 and 6 positions. This compound is a white solid at room temperature and is practically insoluble in water but soluble in organic solvents such as ethanol, benzene, and diethyl ether .

Preparation Methods

1,4-Dibromo-2,6-diisopropylbenzene can be synthesized through various methods. One common synthetic route involves the bromination of 2,6-diisopropylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl4) at reflux temperature . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1,4-Dibromo-2,6-diisopropylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dibromo-2,6-diisopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,6-diisopropylbenzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and other biomolecules. The isopropyl groups provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

1,4-Dibromo-2,6-diisopropylbenzene can be compared with other dibromobenzenes such as 1,2-dibromobenzene and 1,3-dibromobenzene. While all these compounds share the dibromo substitution on the benzene ring, the position of the bromine atoms significantly affects their chemical properties and reactivity. For example:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

1349717-76-5

Molecular Formula

C12H16Br2

Molecular Weight

320.06 g/mol

IUPAC Name

2,5-dibromo-1,3-di(propan-2-yl)benzene

InChI

InChI=1S/C12H16Br2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3

InChI Key

WKGQNYMQIYJEDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1Br)C(C)C)Br

Origin of Product

United States

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